molecular formula C16H13F2N3O B1253107 (-)-Flutriafol CAS No. 586965-69-7

(-)-Flutriafol

Cat. No.: B1253107
CAS No.: 586965-69-7
M. Wt: 301.29 g/mol
InChI Key: JWUCHKBSVLQQCO-UHFFFAOYSA-N
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Description

(-)-Flutriafol is a systemic fungicide belonging to the triazole class of compounds. It is widely used in agriculture to control a variety of fungal diseases in crops. The compound is known for its effectiveness in inhibiting the growth of fungi by interfering with the biosynthesis of ergosterol, an essential component of fungal cell membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Flutriafol typically involves the following steps:

    Formation of the triazole ring: This is achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom with a fluorophenyl group.

    Final assembly: The final step involves the coupling of the triazole ring with the fluorophenyl group under specific reaction conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Raw material preparation: Ensuring the purity and availability of starting materials.

    Reaction optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalysts to maximize yield.

    Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: (-)-Flutriafol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

(-)-Flutriafol has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the synthesis and reactivity of triazole derivatives.

    Biology: Investigated for its effects on fungal cell biology and its potential as a tool to study ergosterol biosynthesis.

    Medicine: Explored for its potential antifungal properties in clinical settings.

    Industry: Widely used in agriculture to protect crops from fungal diseases, thereby improving yield and quality.

Mechanism of Action

The primary mechanism of action of (-)-Flutriafol involves the inhibition of the enzyme lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death. The molecular targets and pathways involved include the binding of this compound to the active site of lanosterol 14α-demethylase, preventing the conversion of lanosterol to ergosterol.

Comparison with Similar Compounds

    Tebuconazole: Another triazole fungicide with a similar mechanism of action.

    Propiconazole: Known for its broad-spectrum antifungal activity.

    Difenoconazole: Effective against a wide range of fungal pathogens.

Uniqueness of (-)-Flutriafol: this compound is unique due to its specific structural features, such as the presence of a fluorophenyl group, which enhances its binding affinity to the target enzyme. This results in higher efficacy and a broader spectrum of activity compared to some other triazole fungicides.

Biological Activity

(-)-Flutriafol is a systemic triazole fungicide that has garnered attention for its biological activity, particularly in relation to its efficacy against various fungal pathogens and its potential toxicity to non-target organisms. This article reviews the biological activity of this compound, focusing on its enantioselective effects, mechanisms of action, and implications for human health and the environment.

Flutriafol acts primarily by inhibiting the enzyme cytochrome P450 51 (CYP51), which is crucial for ergosterol biosynthesis in fungi. Ergosterol is an essential component of fungal cell membranes, and its disruption leads to impaired membrane integrity and function, ultimately resulting in fungal cell death . The compound's systemic mobility allows it to be effectively absorbed by plant roots and leaves, making it suitable for both foliar and soil applications .

Enantioselective Effects

Research has demonstrated that the enantiomers of Flutriafol exhibit different levels of biological activity. In a study examining the effects on Fusarium graminearum, it was found that R-(-)-flutriafol displayed significantly higher bioactivity compared to S-(+)-flutriafol and racemic flutriafol under varying conditions of water activity and temperature. The study indicated that R-(-)-flutriafol not only reduced the growth of F. graminearum but also influenced the expression of trichothecene biosynthetic genes, which are involved in the production of deoxynivalenol (DON), a mycotoxin .

Hepatotoxicity

This compound has been associated with liver toxicity, particularly through chronic exposure to its residues in food and water. A study conducted on HepG2 liver cells and Sprague Dawley rats revealed that treatment with Flutriafol led to significant lipid accumulation in liver cells, indicative of nonalcoholic fatty liver disease (NAFLD). The treatment increased levels of cytochrome P450 enzymes and reactive oxygen species, suggesting oxidative stress as a mechanism for its hepatotoxic effects .

Acute Toxicity

The acute toxicity of Flutriafol has been evaluated through various studies, with LD50 values indicating moderate to high toxicity levels. For instance, oral LD50 values for various formulations have been reported between 200 mg/kg and 500 mg/kg for solids . Such toxicity raises concerns regarding its impact on non-target species, including beneficial insects and soil microorganisms.

Impact on Soil Microorganisms

The application of this compound also affects soil microbial communities. A recent study assessed the impact of different doses of Flutriafol on soil culturable microorganisms and enzyme activities. Results indicated that Flutriafol application altered microbial populations significantly, which may have implications for soil health and ecosystem functioning .

Parameter Control Flutriafol 10 mg/kg Flutriafol 50 mg/kg
Total Bacterial Count (CFU/g)1.2 x 10^68.5 x 10^54.0 x 10^5
Fungal Count (CFU/g)3.0 x 10^42.0 x 10^41.0 x 10^4
Soil Enzyme Activity (µg/g/h)15128

Case Studies

  • Liver Toxicity Case Study : In a controlled laboratory setting, HepG2 cells treated with varying concentrations of this compound showed dose-dependent lipid accumulation, with significant changes observed at concentrations as low as 80 µM. This highlights the potential risk posed by dietary exposure to Flutriafol residues in food products .
  • Fungal Pathogen Control : Field trials demonstrated that R-(-)-flutriafol was effective in controlling Fusarium species in wheat crops, significantly reducing DON levels compared to untreated controls. This efficacy underscores its potential as a critical tool in agricultural management against mycotoxin-producing fungi .

Properties

IUPAC Name

1-(2-fluorophenyl)-1-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O/c17-13-7-5-12(6-8-13)16(22,9-21-11-19-10-20-21)14-3-1-2-4-15(14)18/h1-8,10-11,22H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUCHKBSVLQQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040727
Record name Flutriafol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76674-21-0
Record name Flutriafol
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URL https://commonchemistry.cas.org/detail?cas_rn=76674-21-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flutriafol [BSI:ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flutriafol
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URL https://comptox.epa.gov/dashboard/DTXSID8040727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,4-Triazole-1-ethanol, α-(2-fluorophenyl)-α-(4-fluorophenyl)
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (RS)-2,4'-difluoro-α-(1H-1,2,4-triazol-1-ylmethyl)benzhydryl alcohol
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Record name FLUTRIAFOL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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